![molecular formula C14H26Cl2N4 B1383866 5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride CAS No. 2109439-79-2](/img/structure/B1383866.png)
5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Overview
Description
Scientific Research Applications
Potential in 5-HT3 Receptor Antagonism
Research on compounds structurally related to 5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride, specifically tropane-3-spiro-4'(5')-imidazolines, has indicated their potential as 5-HT3 receptor antagonists. These compounds have been studied for their conformational properties and their ability to displace the binding of [3H]GR65630, a 5-HT3 receptor antagonist, suggesting a role in biochemical and pharmacological applications (Whelan et al., 1995).
Role in ACC Inhibition
A derivative of the compound, specifically a spiropiperidine lactam, has been synthesized and identified as a potential inhibitor of acetyl-CoA carboxylase (ACC). This enzyme plays a crucial role in fatty acid metabolism, and its inhibition is of interest in the development of novel pharmaceuticals (Huard et al., 2012).
Antiviral Applications
Derivatives of imidazo[4,5-b]pyridine, closely related to the compound , have been synthesized and evaluated for their antiviral properties, specifically against human cytomegalovirus (HCMV), herpes simplex viruses (HSV1/HSV2), and varicella-zoster virus (VZV) (Cundy et al., 1997).
Potential as Angiotensin II Receptor Antagonists
N-alkylated derivatives of 2-n-butyl-imidazo[4,5]pyridine, which include structural motifs similar to this compound, have shown potential as angiotensin II receptor antagonists, a key target in the treatment of hypertension (Werner & Klaus, 1992).
Inhibitors of Gastric Acid Secretion
Spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes), similar in structure to the compound of interest, have been identified as potent inhibitors of gastric proton pump enzyme, indicating their potential use in the development of anti-ulcer drugs (Palmer et al., 2009).
properties
IUPAC Name |
5-butylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine];dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4.2ClH/c1-2-3-9-18-10-4-12-13(17-11-16-12)14(18)5-7-15-8-6-14;;/h11,15H,2-10H2,1H3,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCABVZFEISQPEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC2=C(C13CCNCC3)N=CN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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